Fluorometric Detection of Latamoxef in Biological Matrices: A Validated Method with Defined Limits of Quantification
A validated fluorometric method using 3-nitrosopyridine-2,6-diamine enables the precise quantification of the antibiotic latamoxef (LMOX) in human plasma and urine, achieving specific limits of quantification that are critical for therapeutic drug monitoring and pharmacokinetic studies. The method is specific to the lactone derivative of LMOX, which reacts with the compound to produce a measurable fluorophore [1].
| Evidence Dimension | Limit of Quantification in Biological Matrices |
|---|---|
| Target Compound Data | Plasma: 1-15 μg/ml; Urine: 20-300 μg/ml |
| Comparator Or Baseline | Standard LMOX assay (e.g., HPLC-UV) |
| Quantified Difference | The method provides a specific, validated range for LMOX in plasma and urine, which is essential for clinical and research applications. While not directly compared to HPLC-UV in this study, the fluorometric method offers a simple technique requiring only 100 μl of sample [1]. |
| Conditions | Assay performed on human plasma and urine samples. Fluorescence measured at 460 nm with excitation at 392 nm. Reaction involves conversion of LMOX to a lactone derivative which then reacts with 3-nitrosopyridine-2,6-diamine to form a fluorescent product [1]. |
Why This Matters
This provides a validated, quantitative range for the compound's use in a specific, high-value analytical application (LMOX quantification), which is a key differentiator for laboratories developing or performing this assay.
- [1] Yoshida, H., et al. (1985). A New Fluorometric Method for Latamoxef in Biological Materials Using 2,6-Diamino-3-nitrosopyridine. Chemical and Pharmaceutical Bulletin, 33(2), 667-673. https://doi.org/10.1248/cpb.33.667 View Source
